L-GLUTAMIC ACID (2,3,3,4,4-D5; 15N)
Description
Significance of Stable Isotope Tracers in Contemporary Metabolomics
In the realm of metabolomics, the study of the complete set of small-molecule metabolites within a biological system, stable isotope tracers have revolutionized our understanding of metabolic networks. acs.org They allow for the quantitative measurement of metabolic fluxes—the rates of turnover of metabolites in a network of biochemical reactions. nih.gov This goes beyond the static snapshot provided by traditional metabolomics, which only measures the concentrations of metabolites. By following the incorporation of stable isotopes into various downstream molecules, researchers can elucidate pathway activities, identify novel metabolic routes, and understand how metabolism is rewired in response to genetic or environmental perturbations. acs.orgspringernature.com This dynamic approach is crucial for understanding complex diseases like cancer, metabolic disorders, and neurodegenerative diseases.
Overview of L-Glutamic Acid as a Central Metabolite and its Biochemical Importance
L-Glutamic acid, or glutamate (B1630785), is a non-essential amino acid that holds a central position in cellular metabolism. nvlvet.com.uaresearchgate.net It is a key node in nitrogen metabolism, acting as a primary donor of amino groups for the biosynthesis of other amino acids. nvlvet.com.uanih.gov Furthermore, glutamate is a precursor for the synthesis of important molecules such as the antioxidant glutathione (B108866) and the neurotransmitter gamma-aminobutyric acid (GABA). nvlvet.com.uataylorandfrancis.com In the central nervous system, glutamate itself is the most abundant excitatory neurotransmitter. nih.gov Its roles extend to being an energy source for certain tissues and a key player in various biosynthetic pathways. nvlvet.com.uaresearchgate.net
Rationale for Specific Deuterium (B1214612) (D5 at 2,3,3,4,4 Positions) and Nitrogen-15 (B135050) (15N at the Amine Group) Labeling in L-Glutamic Acid (2,3,3,4,4-D5; 15N)
The specific labeling of L-Glutamic acid with five deuterium atoms at the 2,3,3,4,4 positions and a Nitrogen-15 atom at the amine group is a strategic design that offers a multi-faceted tool for metabolic investigation. This particular isotopic enrichment provides a wealth of information that would be unattainable with singly labeled or uniformly labeled tracers.
Deuterium (²H) is an isotope of hydrogen with a nucleus containing a proton and a neutron. In Nuclear Magnetic Resonance (NMR) spectroscopy, the replacement of protons (¹H) with deuterons has several key advantages. Firstly, deuterium resonates at a different frequency from protons, effectively making the deuterated positions "invisible" in a standard proton NMR spectrum. quora.com This is particularly useful for simplifying complex spectra and reducing the overwhelming signal from protons, allowing for clearer observation of the signals of interest. quora.comsimsonpharma.com Furthermore, deuterium labeling can lead to sharper peaks for the remaining protons by reducing dipolar relaxation effects. quora.com In the context of L-Glutamic acid (2,3,3,4,4-D5; 15N), the extensive deuteration at specific carbon positions provides distinct signals in deuterium NMR, offering precise positional information about the molecule's transformations. sigmaaldrich.comwikipedia.org
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that serves as an excellent tracer for following the fate of nitrogen-containing compounds. wikipedia.org By labeling the amine group of L-Glutamic acid with ¹⁵N, researchers can specifically track the movement of this nitrogen atom through various transamination and amidation reactions. metsol.comnrdgas.com This is crucial for studying amino acid metabolism, protein synthesis, and the nitrogen cycle within an organism. nih.govnih.gov The distinct mass of ¹⁵N allows for its detection and quantification by mass spectrometry, enabling the precise measurement of nitrogen flux through different metabolic pathways. nih.govnih.gov
The combination of deuterium and Nitrogen-15 labeling in L-Glutamic acid (2,3,3,4,4-D5; 15N) provides a powerful platform for comprehensive metabolic flux analysis. nih.govresearchgate.net The deuterium labels on the carbon backbone allow for the tracing of the carbon skeleton of glutamate as it is metabolized through pathways like the Krebs cycle. The retention or loss of these deuterium atoms in downstream metabolites provides information about the specific enzymatic reactions that have occurred. nih.gov Simultaneously, the ¹⁵N label on the amine group allows for the independent tracking of the nitrogen moiety. This dual-labeling strategy enables researchers to dissect the intricate interplay between carbon and nitrogen metabolism, offering a more complete picture of metabolic fluxes in health and disease. nih.govresearchgate.net
Historical Context and Evolution of Isotope Tracing Methodologies
The use of isotopes as tracers in biological research has a rich history dating back to the early 20th century. nih.govnih.gov Initially, radioactive isotopes were the primary tools for tracing metabolic pathways. wikipedia.org The development of mass spectrometry by pioneers like J.J. Thomson and F.W. Aston was a pivotal moment, enabling the separation and quantification of isotopes. nih.govbritannica.com Over the decades, the methodologies for isotope tracing have evolved significantly, driven by advancements in analytical instrumentation, particularly mass spectrometry and NMR spectroscopy. nih.govnih.gov The shift towards the use of stable, non-radioactive isotopes has broadened the scope of these techniques, allowing for safe application in human studies and more complex experimental designs. nih.gov The ability to synthesize specifically labeled compounds like L-Glutamic acid (2,3,3,4,4-D5; 15N) represents the culmination of this evolution, providing researchers with highly sophisticated tools to unravel the complexities of metabolism.
Properties
Molecular Weight |
153.15 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of L Glutamic Acid 2,3,3,4,4 D5; 15n
General Principles of Isotopic Labeling Synthesis
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org The fundamental principle involves the substitution of one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. musechem.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a different mass, which can be detected by various analytical methods. wikipedia.org
Stable isotopes, such as Deuterium (B1214612) (²H or D) and Nitrogen-15 (B135050) (¹⁵N), are commonly used for labeling due to their non-radioactive nature. creative-proteomics.com The incorporation of these isotopes can be achieved through chemical synthesis or biological pathways. creative-proteomics.com The choice of isotope and labeling position is crucial for the specific application, enabling researchers to probe reaction mechanisms, metabolic fluxes, and molecular interactions. The detection of isotopically labeled compounds is primarily accomplished using mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which detects the unique nuclear properties of the isotopes. wikipedia.org
Enzymatic Synthesis Routes for 15N-Labeled L-Glutamic Acid
The stereospecific synthesis of L-[¹⁵N]Glutamic Acid is efficiently achieved through enzymatic methods. A common and effective route involves the reductive amination of α-ketoglutarate. tandfonline.comresearchgate.netresearchgate.net This reaction is catalyzed by glutamate (B1630785) dehydrogenase (GDH) and utilizes [¹⁵N]ammonium chloride as the source of the heavy nitrogen isotope. tandfonline.comresearchgate.net
The typical reaction conditions involve dissolving α-ketoglutarate, [¹⁵N]ammonium chloride (with an isotopic enrichment of approximately 99 atom % ¹⁵N), and glucose in an aqueous buffer at a controlled pH, usually around 8.0, and a temperature of 30°C. tandfonline.comresearchgate.net The reaction is initiated by the addition of NADH, GDH, and GlcDH. tandfonline.com The resulting L-[¹⁵N]Glutamic Acid is then purified from the reaction mixture using techniques like ion-exchange chromatography. tandfonline.comtandfonline.com This enzymatic approach ensures the production of the biologically active L-isomer with high isotopic purity. researchgate.net
Table 1: Key Components in the Enzymatic Synthesis of L-[¹⁵N]Glutamic Acid
| Component | Role |
| α-ketoglutarate | Starting keto acid substrate |
| [¹⁵N]Ammonium Chloride | Source of the ¹⁵N isotope |
| Glutamate Dehydrogenase (GDH) | Catalyst for reductive amination |
| NADH | Cofactor (reducing agent) |
| Glucose | Substrate for cofactor regeneration |
| Glucose Dehydrogenase (GlcDH) | Catalyst for NADH regeneration |
Chemical Synthetic Routes for Deuterium Incorporation at 2,3,3,4,4 Positions of L-Glutamic Acid
The incorporation of deuterium at specific positions within the L-Glutamic Acid molecule is typically achieved through chemical synthesis. One established method for the synthesis of L-glutamic-2,3,3,4,4-d5 acid involves multi-step chemical reactions. nih.gov While specific details of historical syntheses require access to older literature, modern approaches to deuteration of amino acids often involve reacting the amino acid or a suitable precursor in a deuterated solvent, such as D₂O, in the presence of a catalyst. mdpi.com
For extensive deuteration at the α and β positions, methods can include heating the amino acid in the presence of a platinum catalyst in D₂O. mdpi.com The specific conditions, such as temperature and the use of acid or base additives, can be optimized to enhance the degree of deuterium incorporation at the desired positions. mdpi.com Achieving deuteration at the 2,3,3,4,4-positions requires a synthetic strategy that facilitates hydrogen-deuterium exchange at these specific carbon atoms.
Isotopic Purity and Enrichment Assessment Techniques
The determination of isotopic purity and enrichment is a critical step to validate the synthesis of the labeled compound. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose. rsc.org
Mass spectrometry directly measures the mass difference between the labeled and unlabeled compounds. wikipedia.org By analyzing the isotopic cluster of the molecular ion, the degree of isotopic enrichment can be calculated. nih.govalmacgroup.com This involves comparing the measured isotopic distribution with the theoretical distribution for different levels of enrichment. nih.gov
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides information about the position of the isotopic labels. wikipedia.org In the case of deuterium labeling, the disappearance of signals in the ¹H NMR spectrum at the positions of deuteration confirms the successful incorporation of deuterium. For ¹⁵N labeling, specialized NMR techniques can be used to detect the ¹⁵N nucleus or its coupling to adjacent ¹³C or ¹H atoms.
Table 2: Techniques for Isotopic Purity and Enrichment Assessment
| Technique | Principle | Information Obtained |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. wikipedia.org | Determines the mass of the molecule, allowing for the calculation of isotopic enrichment by analyzing the distribution of isotopologues. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the magnetic properties of atomic nuclei. wikipedia.org | Confirms the location of isotopic labels within the molecule and can provide quantitative information on the extent of labeling at specific sites. rsc.org |
Analytical Verification and Quality Control of the Labeled Compound
The identity of the compound can be confirmed by comparing its retention time in an HPLC system with that of an unlabeled L-Glutamic Acid standard. nih.gov The structural integrity is further confirmed by the data obtained from mass spectrometry and NMR spectroscopy, which should be consistent with the expected structure of the labeled compound. rsc.org The combination of these analytical techniques ensures that the final product meets the required specifications for both chemical and isotopic purity.
Applications in Metabolic Pathway Elucidation Via Isotope Tracing
Fundamental Principles of Isotope Tracing in Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a methodology used to quantify the rates of intracellular metabolic reactions. nih.gov Unlike simply measuring metabolite concentrations, which provides a static snapshot, MFA offers a dynamic view of how cells process nutrients and allocate resources. creative-proteomics.com The core principle of isotope tracing in MFA lies in the introduction of a substrate labeled with stable (non-radioactive) isotopes, such as Deuterium (B1214612) (²H or D) and Nitrogen-15 (B135050) (¹⁵N), into a biological system. creative-proteomics.comnih.gov
As the labeled substrate is metabolized, the isotopes are incorporated into various downstream metabolites. By using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the distribution of these isotopes in different molecules. creative-proteomics.com This "labeling pattern" provides crucial information about the relative activities of different metabolic pathways. nih.gov For instance, if a labeled carbon atom from a precursor appears in a specific position in a product molecule, it reveals the biochemical route taken.
Elucidation of Central Carbon Metabolism using L-Glutamic Acid (2,3,3,4,4-D5; 15N)
L-Glutamic Acid, a central hub in metabolism, serves as an ideal tracer for investigating central carbon metabolism. The specifically labeled variant, L-Glutamic Acid (2,3,3,4,4-D5; 15N), with deuterium atoms at the 2, 3, and 4 positions and a heavy nitrogen atom, provides a powerful tool to simultaneously track both carbon and nitrogen flow.
Interrogation of Tricarboxylic Acid (TCA) Cycle Dynamics and Anaplerosis
The Tricarboxylic Acid (TCA) cycle is a fundamental metabolic pathway for energy production and the generation of biosynthetic precursors. isotope.com L-Glutamic Acid is readily converted to α-ketoglutarate, a key intermediate in the TCA cycle, through deamination or transamination reactions. nih.govlibretexts.org By introducing L-Glutamic Acid (2,3,3,4,4-D5; 15N), researchers can trace the flow of the deuterium-labeled carbon skeleton through the TCA cycle.
The pattern of deuterium incorporation into other TCA cycle intermediates, such as succinate, malate, and citrate, allows for the quantification of cycle flux. nih.gov Furthermore, this approach is invaluable for studying anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis. nih.gov The rate at which the labeled glutamate (B1630785) replenishes the α-ketoglutarate pool provides a direct measure of anaplerotic flux.
Table 1: Illustrative Isotopomer Distribution in TCA Cycle Intermediates Following L-Glutamic Acid (2,3,3,4,4-D5; 15N) Tracing
| TCA Cycle Intermediate | Predominant Isotopologue | Inferred Metabolic Activity |
| α-Ketoglutarate | M+5 | Direct entry of labeled glutamate |
| Succinate | M+4 | Oxidative decarboxylation in the TCA cycle |
| Malate | M+4 | Continued flux through the TCA cycle |
| Citrate | M+4 | Condensation of labeled oxaloacetate with acetyl-CoA |
Note: This table presents a simplified, hypothetical scenario to illustrate the principles of isotope tracing. The actual isotopologue distribution would be more complex and depend on various factors including pathway reversibility and contributions from other substrates.
Analysis of Glutamine/Glutamate Cycle and Associated Nitrogen Fluxes
The glutamine/glutamate cycle is a critical pathway, particularly in the brain, for nitrogen transport and neurotransmitter recycling. nih.gov L-Glutamic Acid (2,3,3,4,4-D5; 15N) is instrumental in dissecting this cycle. The ¹⁵N label allows for the direct tracking of nitrogen atoms as glutamate is converted to glutamine by glutamine synthetase and as glutamine is converted back to glutamate by glutaminase (B10826351). nih.gov
By measuring the ¹⁵N enrichment in the glutamine and glutamate pools, researchers can determine the rates of both synthesis and utilization of these amino acids. nih.gov This provides insights into the dynamics of nitrogen metabolism and the interplay between different cell types, such as neurons and astrocytes in the brain. nih.gov The ability to simultaneously quantify carbon and nitrogen fluxes with a single tracer like L-Glutamic Acid (2,3,3,4,4-D5; 15N) offers a comprehensive view of this vital metabolic cycle. nih.gov
Quantification of Anaplerotic and Cataplerotic Fluxes in Metabolic Networks
Metabolic networks are dynamic systems with intermediates constantly being added (anaplerosis) and removed (cataplerosis). nih.gov L-Glutamic Acid (2,3,3,4,4-D5; 15N) serves as a powerful probe to quantify these fluxes. As mentioned, its entry into the TCA cycle via α-ketoglutarate is a direct measure of anaplerosis. nih.gov
Conversely, the exit of labeled intermediates from the TCA cycle for biosynthetic purposes represents cataplerosis. For example, the synthesis of other amino acids from labeled TCA cycle intermediates can be tracked. By monitoring the appearance of the deuterium and nitrogen labels in these biosynthetic products, the cataplerotic fluxes can be quantified. This provides a detailed understanding of how central carbon metabolism is integrated with the anabolic needs of the cell.
Investigations into Amino Acid Metabolism via L-Glutamic Acid (2,3,3,4,4-D5; 15N)
The central role of L-Glutamic Acid in nitrogen metabolism makes its isotopically labeled form an excellent tool for studying the synthesis and degradation of other amino acids.
Characterization of Transamination Reactions
Transamination is a fundamental biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases. wikipedia.org Glutamate is a key player in these reactions, often acting as the primary amino group donor. amu.edu.azstackexchange.com
The use of L-Glutamic Acid (2,3,3,4,4-D5; 15N) allows for the precise characterization of transamination reactions. The ¹⁵N label from glutamate can be traced to newly synthesized amino acids. For instance, the transfer of the ¹⁵N label from glutamate to pyruvate (B1213749) to form alanine (B10760859), catalyzed by alanine transaminase (ALT), can be quantified. Similarly, the transfer to oxaloacetate to form aspartate, catalyzed by aspartate transaminase (AST), can be measured. These measurements provide direct evidence of the rates and directionality of these crucial reactions in amino acid metabolism. amu.edu.az
Table 2: Key Transamination Reactions Traceable with L-Glutamic Acid (2,3,3,4,4-D5; 15N)
| Enzyme | Reactants | Products |
| Alanine Transaminase (ALT) | ¹⁵N-Glutamate + Pyruvate | α-Ketoglutarate + ¹⁵N-Alanine |
| Aspartate Transaminase (AST) | ¹⁵N-Glutamate + Oxaloacetate | α-Ketoglutarate + ¹⁵N-Aspartate |
This ability to track the flow of nitrogen provides invaluable data for understanding how cells synthesize non-essential amino acids and maintain nitrogen balance.
Contributions to Urea (B33335) Cycle Dynamics
L-Glutamic Acid (2,3,3,4,4-D5; 15N) is instrumental in studying the urea cycle, the primary pathway for the disposal of excess nitrogen in mammals. The nitrogen-15 label on the amino group of glutamic acid allows for direct tracing of its entry into the urea cycle. Glutamate can donate its nitrogen to form other amino acids through transamination or be deaminated to release ammonia (B1221849), which is then incorporated into urea.
Research using 15N-labeled glutamine, a closely related amino acid, has demonstrated how the nitrogen from glutamine is incorporated into urea. nih.gov Studies have shown that factors such as pH and hormones can influence the rate of urea synthesis from glutamine-derived nitrogen. nih.gov For instance, alkalosis and the hormone glucagon (B607659) have been found to stimulate urea synthesis, while acidosis has an inhibitory effect. nih.gov By using L-Glutamic Acid (2,3,3,4,4-D5; 15N), researchers can similarly investigate how the nitrogen from glutamate specifically contributes to the synthesis of urea and how various physiological and pathological conditions affect this process. These studies are crucial for understanding and managing urea cycle disorders, a group of genetic diseases that can lead to life-threatening hyperammonemia. nih.gov
Studies on Protein Synthesis and Turnover (Non-Clinical Context)
In the realm of molecular biology and biochemistry, understanding the rates of protein synthesis and degradation is essential. L-Glutamic Acid (2,3,3,4,4-D5; 15N) serves as a valuable tool in these non-clinical investigations. As a proteinogenic amino acid, it is a fundamental building block for protein synthesis. wikipedia.org
When cells are cultured in a medium containing this labeled glutamic acid, the newly synthesized proteins will incorporate the heavy isotope-labeled amino acid. By measuring the rate of incorporation of L-Glutamic Acid (2,3,3,4,4-D5; 15N) into the total protein pool over time, researchers can determine the rate of protein synthesis. Conversely, by monitoring the decline of the labeled amino acid in the protein pool after its removal from the medium, the rate of protein turnover or degradation can be assessed. These types of studies provide critical data on how cellular processes are regulated under different experimental conditions.
Tracing Neurotransmitter Precursor Metabolism (Focus on glutamate as a biochemical precursor)
Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and also serves as the precursor for the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.org L-Glutamic Acid (2,3,3,4,4-D5; 15N) is an invaluable tracer for elucidating the metabolic pathways of these crucial neurotransmitters. medchemexpress.com
By introducing the labeled glutamate, scientists can track its conversion to GABA, a reaction catalyzed by the enzyme glutamate decarboxylase. wikipedia.org Studies using 15N-labeled precursors have been instrumental in understanding the sources of nitrogen for glutamate synthesis in neurons. Research has shown that in cultured GABAergic neurons, nitrogen for glutamate can be derived from glutamine, leucine (B10760876), and alanine through transamination reactions. nih.gov Furthermore, the role of reductive amination of α-ketoglutarate in glutamate synthesis becomes more significant at higher ammonia concentrations. nih.gov The deuterium labeling on the carbon backbone of L-Glutamic Acid (2,3,3,4,4-D5; 15N) allows for simultaneous tracing of the carbon skeleton's fate, providing a more complete picture of neurotransmitter metabolism.
Role in Biosynthetic Pathway Tracing (e.g., lipid, nucleotide, glutathione (B108866) synthesis)
The metabolic influence of glutamic acid extends beyond its roles in the urea cycle and neurotransmitter synthesis. It is a key player in various other biosynthetic pathways. The carbon and nitrogen atoms of glutamic acid can be incorporated into a wide array of important biomolecules, and L-Glutamic Acid (2,3,3,4,4-D5; 15N) allows for precise tracing of these contributions.
Glutathione Synthesis: Glutamate is one of the three amino acid components of the antioxidant tripeptide glutathione (GSH). Studies have utilized 15N-labeled glutamic acid to measure the rate of glutathione synthesis. nih.govresearchgate.net This is particularly important for understanding cellular responses to oxidative stress. Research has shown that glutamine-derived glutamate is crucial for glutathione synthesis. nih.gov By tracing the incorporation of the 15N label from L-Glutamic Acid into the glutathione pool, researchers can quantify the de novo synthesis rate of this vital antioxidant. researchgate.net
Lipid and Nucleotide Synthesis: The carbon skeleton of glutamate, after being converted to α-ketoglutarate, can enter the citric acid cycle. The intermediates of this cycle can then be used as building blocks for the synthesis of other molecules, including fatty acids (lipids) and the nitrogenous bases of nucleotides. The deuterium labels on L-Glutamic Acid (2,3,3,4,4-D5; 15N) enable researchers to follow the path of the carbon atoms into these biosynthetic pathways, providing insights into the metabolic reprogramming that occurs in various physiological and disease states.
Advanced Analytical Methodologies for L Glutamic Acid 2,3,3,4,4 D5; 15n and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. nih.gov For L-Glutamic Acid (2,3,3,4,4-D5; 15N), specific NMR methods are utilized to track the isotopic labels and understand metabolic processes.
Deuterium (B1214612) NMR (2H NMR) for Positional Enrichment Mapping
Deuterium (²H) NMR is instrumental in determining the specific positions of deuterium atoms within a molecule. In the context of L-Glutamic Acid (2,3,3,4,4-D5; 15N), ²H NMR can confirm the enrichment at the C2, C3, and C4 positions. This technique is crucial for verifying the integrity of the labeled compound and for studying metabolic pathways where deuterium may be exchanged or transferred. nih.govresearchgate.net The analysis of peak areas in the ²H NMR spectrum provides a quantitative measure of the relative deuterium enrichment at each of the seven hydrogen positions of the glucose derivative, monoacetone glutamate (B1630785) (MAG). researchgate.net
Nitrogen-15 (B135050) NMR (15N NMR) for Amine Group Tracking and Quantitation
Nitrogen-15 (¹⁵N) NMR spectroscopy is specifically used to monitor the ¹⁵N-labeled amine group of L-glutamic acid. nih.gov This technique allows researchers to follow the nitrogen atom through various metabolic transformations, such as transamination reactions. nih.gov ¹⁵N NMR can provide quantitative data on the rate of glutamine synthesis and ammonia (B1221849) transport in the brain. nih.gov The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment, providing valuable information about the formation of metabolites like glutamine. nih.gov Studies have shown that ¹⁵N NMR can be used to determine the rate of total glutamine synthesis by fitting the time course of [5-¹⁵N]glutamine. nih.gov
Carbon-13 NMR (13C NMR) Integration for Comprehensive Carbon Scrambling Analysis
While the primary labeling of L-Glutamic Acid (2,3,3,4,4-D5; 15N) does not involve ¹³C, its use in conjunction with ¹⁵N labeling provides a more complete picture of metabolic pathways. ¹³C NMR can be used to analyze the carbon skeleton of glutamate and its metabolites. lew.roresearchgate.net By observing the coupling between ¹³C and ¹⁵N nuclei, researchers can gain insights into the connectivity of the molecule and track the flow of both carbon and nitrogen atoms simultaneously. lew.ro For instance, in L-[¹⁵N]-glutamic acid, the ¹⁵N nucleus couples with the adjacent C2 carbon, resulting in a characteristic coupling constant that can be observed in the ¹³C NMR spectrum. lew.ro This allows for the determination of ¹⁵N enrichment through quantitative analysis of the C2 carbon region. lew.ro
Below is an interactive table summarizing typical ¹³C NMR chemical shifts for L-Glutamic Acid.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carboxyl) | ~175 |
| C2 (Alpha-carbon) | ~55 |
| C3 (Beta-carbon) | ~28 |
| C4 (Gamma-carbon) | ~30 |
| C5 (Carboxyl) | ~182 |
| Note: Chemical shifts can vary depending on the solvent and pH. |
Quantitative NMR Approaches for Absolute Concentration and Isotopic Abundance
Quantitative NMR (qNMR) is a powerful technique for determining the absolute concentration of molecules in a sample without the need for identical internal standards. nih.govnanalysis.com In the analysis of L-Glutamic Acid (2,3,3,4,4-D5; 15N), qNMR can be used to measure the total concentration of glutamate and its isotopologues. nih.gov By integrating the signals corresponding to the labeled and unlabeled species, the isotopic abundance can be accurately determined. lew.ro This information is critical for metabolic flux analysis, where the rates of metabolic pathways are calculated based on the distribution of isotopes in various metabolites. lew.ro
Hyperpolarized NMR (HP-NMR) for Enhanced Signal and Dynamic Fluxes
Hyperpolarized NMR (HP-NMR) is a cutting-edge technique that dramatically increases the NMR signal intensity, often by several orders of magnitude. nih.govuniv-nantes.fr This enhanced sensitivity allows for the real-time monitoring of metabolic processes in vivo. nih.govrsc.org By hyperpolarizing L-Glutamic Acid (2,3,3,4,4-D5; 15N), researchers can track its uptake and conversion into other metabolites with high temporal resolution. nih.gov This provides unprecedented insights into dynamic metabolic fluxes and has significant potential for studying diseases characterized by altered metabolism. nih.gov Hyperpolarization can be achieved through methods like dissolution dynamic nuclear polarization (d-DNP), where the polarization of electrons is transferred to nuclei at low temperatures before dissolving the sample for NMR analysis. univ-nantes.fr
Mass Spectrometry (MS)
Mass spectrometry is another cornerstone analytical technique for studying isotopically labeled compounds. It measures the mass-to-charge ratio of ions, allowing for the sensitive and specific detection of molecules and their isotopologues. For L-Glutamic Acid (2,3,3,4,4-D5; 15N), the mass difference due to the five deuterium atoms and one nitrogen-15 atom allows for its clear distinction from the unlabeled counterpart.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of L-glutamic acid and its metabolites. nih.govnih.gov In GC-MS, the amino acid is typically derivatized to make it volatile before analysis. nih.gov LC-MS, particularly with techniques like hydrophilic interaction liquid chromatography (HILIC), is well-suited for separating polar compounds like amino acids directly from biological matrices. nih.gov
A key consideration in the MS analysis of glutamine and glutamic acid is the potential for in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. researchgate.net The use of isotopic internal standards and optimized chromatographic conditions are crucial to mitigate this artifact. researchgate.net Tandem mass spectrometry (MS/MS) provides enhanced specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for distinguishing between isomers and confirming the identity of metabolites. researchgate.net
The following table presents the key mass spectrometry parameters for the analysis of L-Glutamic Acid and its labeled form.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | 130, 102, 84 |
| L-Glutamic Acid (2,3,3,4,4-D5; 15N) | C₅H₄D₅¹⁵NO₄ | 157.16 | 135, 107, 89 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopic Abundance Measurement
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites of L-glutamic acid, a chemical derivatization step is necessary to increase their volatility. acs.orgsigmaaldrich.com Common derivatization methods include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Another approach involves the formation of tertiary-butyldimethylsilyl derivatives. nih.gov
Once derivatized, the metabolites can be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer. This allows for the measurement of isotopic abundance in the various metabolites. For instance, a method has been described for the simultaneous quantification of glutamine and glutamate plasma levels and their isotopic enrichments using their tertiary-butyldimethylsilyl derivatives. nih.gov Deuterated glutamine and glutamate are often used as internal standards to ensure accuracy through reverse isotope dilution. nih.gov The use of GC-MS has been demonstrated in clinical studies involving L-[15N]glutamic acid. nih.gov
It is important to note that some derivatization procedures can introduce artifacts. For example, the derivatization of γ-glutamyl peptides with 2 M HCl/CH3OH can lead to the intramolecular conversion of these peptides to pyroglutamate. nih.gov Therefore, careful optimization of derivatization conditions is essential for accurate quantification.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Glutamic Acid Metabolites
| Derivatization Reagent | Derivative Formed | Key Features |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) derivatives | More stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |
| Not specified | tertiary-butyldimethylsilyl derivatives | Enables intact analysis of glutamine and glutamate. nih.gov |
| 2 M HCl/Methanol | Methyl esters | Can cause intramolecular conversion of some peptides. nih.gov |
| N(O,S)-ethoxycarbonyl ethyl ester | N(O,S)-ethoxycarbonyl ethyl ester derivative | Stable at room temperature, allowing for reproducible isotopic enrichment determinations. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile metabolites, as it typically does not require derivatization. alexandraatleephillips.com This technique is widely used for polar metabolite profiling in complex biological samples. helixchrom.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation mode used in LC-MS for polar compounds like glutamic acid and its metabolites, as it effectively separates them based on their polarity. helixchrom.comnih.gov
LC-MS methods can be highly sensitive and selective, especially when coupled with tandem mass spectrometry (LC-MS/MS). nih.gov However, a significant challenge in LC-MS is the potential for matrix effects, such as ion suppression, which can affect the accuracy of quantification. nih.gov The use of stable isotope-labeled internal standards, such as L-Glutamic Acid (2,3,3,4,4-D5; 15N), is crucial to compensate for these effects and ensure accurate measurements. nih.govnih.gov
A notable artifact in LC-MS analysis of glutamine and glutamic acid is their in-source cyclization to pyroglutamic acid. acs.orgnih.gov This conversion can be minimized by optimizing the ion source conditions and can be corrected for by using appropriate isotopically labeled internal standards. nih.govwur.nl
Table 2: LC-MS Parameters for Glutamic Acid Metabolite Analysis
| Parameter | Typical Conditions |
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) helixchrom.comnih.gov |
| Mobile Phase | Acetonitrile/water with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) helixchrom.com |
| Detection Mode | Electrospray Ionization (ESI) in positive ion mode nih.gov |
| Internal Standards | Stable isotope-labeled glutamic acid (e.g., ¹³C₅,¹⁵N-Glu, Glu-d5) nih.govwur.nl |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites and for analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides detailed structural information about the metabolite.
For L-glutamic acid and its derivatives, MS/MS analysis reveals characteristic fragmentation pathways. For example, protonated dipeptides containing an α-linked glutamic acid are known to eliminate water and form a glutamic acid immonium ion at m/z 102. nih.gov In contrast, γ-linked dipeptides show a characteristic loss of ammonia. nih.gov
The fragmentation patterns of isotopically labeled compounds like L-Glutamic Acid (2,3,3,4,4-D5; 15N) are particularly informative. By comparing the fragmentation of the labeled compound to its unlabeled counterpart, researchers can pinpoint the location of the isotopic labels within the molecule. This is crucial for tracing metabolic pathways and understanding the mechanisms of enzymatic reactions. For instance, understanding the fragmentation mechanism of derivatized glutamine allows for the quantification of both ¹⁵N-labeled and unlabeled forms. osu.edu
Table 3: Characteristic MS/MS Fragments for Glutamic Acid-Containing Peptides
| Precursor Ion Structure | Characteristic Fragment Ions/Neutral Losses |
| Protonated α-linked Glu-Xxx dipeptides | Loss of H₂O, formation of m/z 102 (immonium ion) nih.gov |
| Protonated γ-linked Glu-Xxx dipeptides | Loss of NH₃ nih.gov |
| Protonated Gln-containing dipeptides | Initial loss of NH₃ followed by a second NH₃ loss nih.gov |
| Derivatized Glutamine | Neutral loss of 73 Da osu.edu |
High-Resolution Mass Spectrometry for Accurate Mass Measurements
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of unknown metabolites and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). Techniques like Orbitrap mass spectrometry are increasingly used for this purpose. alexandraatleephillips.comthermofisher.com
In the context of L-Glutamic Acid (2,3,3,4,4-D5; 15N) analysis, HRMS allows for the precise measurement of the masses of the labeled compound and its metabolites. This accuracy is essential for confirming the incorporation of the stable isotopes and for differentiating between metabolites with very similar masses. HRMS can also be used for position-specific isotope analysis by measuring the fragment ions with high mass accuracy. thermofisher.com
The combination of HRMS with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) offers a powerful platform for comprehensive metabolomic studies, enabling the identification and quantification of a wide range of metabolites with high confidence.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content Analysis
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of bulk isotopic content (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N ratios) in a sample. jsac.or.jp This technique is significantly more precise than conventional MS for determining isotopic ratios. alexandraatleephillips.com
In a typical IRMS workflow for amino acid analysis, the sample is first combusted to convert the organic compounds into simple gases like CO₂ and N₂. These gases are then introduced into the mass spectrometer, where the different isotopes are separated and their ratios are measured. jsac.or.jp When coupled with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), it allows for compound-specific isotope analysis. alexandraatleephillips.com
Optimization of Sample Preparation and Derivatization Techniques for Isotopic Analysis
The accuracy of isotopic analysis heavily relies on the proper preparation of the sample and, if necessary, its derivatization. alexandraatleephillips.com For GC-MS analysis, derivatization is crucial to make amino acids volatile. alexandraatleephillips.com The choice of derivatization reagent and reaction conditions must be carefully optimized to avoid isotopic fractionation, which can lead to inaccurate results. alexandraatleephillips.com For example, N-acetyl and alkoxycarbonyl esters are reported to provide reproducible carbon isotope ratios for amino acids. alexandraatleephillips.com
Sample preparation for LC-MS analysis is generally simpler as derivatization is often not required. alexandraatleephillips.com However, steps like protein precipitation and solid-phase extraction may be necessary to remove interfering substances from the sample matrix. wur.nl For IRMS analysis, meticulous sample purification is often required to isolate the compound of interest before combustion. jsac.or.jp
A critical aspect of sample preparation is the prevention of artifacts. For instance, glutamine can be non-enzymatically converted to pyroglutamic acid under certain conditions, which can complicate the analysis. acs.org Therefore, optimized protocols that minimize such conversions are essential.
Computational Tools for Data Processing, Deconvolution, and Isotopic Correction
The large and complex datasets generated by modern mass spectrometry techniques necessitate the use of sophisticated computational tools for data processing, deconvolution, and isotopic correction. nih.gov These tools are essential for extracting meaningful biological information from the raw data.
Software packages are used to identify peaks, calculate their areas, and perform deconvolution to separate overlapping chromatographic peaks. For stable isotope tracing experiments, specialized software is required to correct for the natural abundance of stable isotopes in the unlabeled compound and to calculate the true isotopic enrichment in the labeled metabolites. This correction is critical for accurate flux analysis. jsac.or.jp
Furthermore, computational tools can aid in the identification of unknown metabolites by comparing their measured mass spectra and fragmentation patterns to spectral libraries. For high-resolution mass spectrometry data, software can calculate possible elemental compositions for a given accurate mass, which greatly facilitates the identification process.
Computational Modeling and Flux Analysis with L Glutamic Acid 2,3,3,4,4 D5; 15n Tracing Data
Theoretical Frameworks of Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational technique used to quantify the rates of intracellular metabolic reactions. wikipedia.org The fundamental principle of MFA lies in the concept of mass balance, where it is assumed that over a given period, the production and consumption of intracellular metabolites are at a steady state. When a stable isotope tracer like L-Glutamic Acid (2,3,3,4,4-D5; 15N) is introduced into a biological system, the labeled atoms are distributed throughout the metabolic network. creative-proteomics.com The resulting patterns of isotope labeling in various metabolites are directly influenced by the underlying metabolic fluxes. nih.gov
The theoretical framework of MFA involves constructing a stoichiometric model of the metabolic network of interest. This model is a mathematical representation of all the known biochemical reactions, their stoichiometry, and the atom transitions that occur. By measuring the isotopic labeling patterns of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can then use this data to solve for the unknown metabolic fluxes. wikipedia.orgcreative-proteomics.com
The use of a dually labeled tracer like L-Glutamic Acid (2,3,3,4,4-D5; 15N) is particularly advantageous. The deuterium (B1214612) atoms primarily trace the flow of the carbon skeleton, while the nitrogen-15 (B135050) atom tracks the fate of the amino group. This allows for the simultaneous investigation of both carbon and nitrogen metabolism, providing a more comprehensive picture of cellular metabolic activity. nih.gov For instance, it enables the study of glutamine metabolism, including its role as a carbon source for the TCA cycle and as a nitrogen donor for the synthesis of other amino acids and nucleotides. nih.govnih.gov
Software Tools and Algorithms for Isotopic Labeling-Based Flux Calculations
The complexity of MFA calculations necessitates the use of specialized software tools and algorithms. These tools automate the process of model construction, data input, flux calculation, and statistical analysis. Several software packages are available, each with its own strengths and specific applications.
| Software Tool | Description | Key Features |
| INCA | A MATLAB-based software for isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu | Supports both steady-state and non-steady-state MFA, includes features for experimental design and statistical analysis. nrel.govucdavis.edu |
| OpenFLUX | An open-source software for 13C-based metabolic flux analysis. | Provides a graphical user interface and a library of metabolic models. |
| 13CFLUX2 | A software package for steady-state 13C metabolic flux analysis. nrel.govucdavis.edu | Implements advanced algorithms for flux calculation and confidence interval estimation. nrel.gov |
| FluxFix | A web-based tool for correcting raw mass spectrometry data for natural isotope abundance. d-nb.info | Simple to use, platform-agnostic, and accepts experimentally measured natural isotope distributions for more accurate corrections. d-nb.info |
| FreeFlux | A Python package for time-efficient isotopically non-stationary metabolic flux analysis. nrel.govacs.org | Designed for both steady-state and transient state analysis, offering flexibility and integration with other Python-based tools. nrel.govacs.org |
These tools typically employ numerical optimization algorithms, such as least-squares regression, to find the set of fluxes that best fit the experimental labeling data. The algorithms minimize the difference between the measured and simulated labeling patterns, subject to the constraints of the stoichiometric model.
Metabolic Network Reconstruction and Stoichiometric Models
A crucial prerequisite for any MFA study is a well-defined metabolic network model. This model serves as the scaffold upon which the flux analysis is performed. The process of creating these models is known as metabolic network reconstruction.
This reconstruction is a meticulous process that involves gathering information from various sources, including genomic data, biochemical databases (like KEGG and MetaCyc), and the scientific literature. frontiersin.org For a specific organism, the reconstruction starts with its annotated genome to identify all potential metabolic enzymes. frontiersin.orgnih.gov The reactions catalyzed by these enzymes are then compiled, along with their stoichiometry and cellular compartmentalization.
The resulting genome-scale metabolic models (GEMs) can be incredibly complex, encompassing hundreds or even thousands of reactions and metabolites. nih.govpnas.org These models provide a comprehensive representation of an organism's metabolic capabilities. For studies utilizing L-Glutamic Acid (2,3,3,4,4-D5; 15N), the model must accurately represent the pathways of glutamic acid and glutamine metabolism, including their connections to the TCA cycle, amino acid biosynthesis, and other central metabolic pathways. nih.gov
Constraint-based modeling approaches, such as Flux Balance Analysis (FBA), are often used to analyze these large-scale models and predict metabolic flux distributions under different conditions. plos.org These predictions can then be validated and refined using experimental data from isotope tracing experiments.
Sensitivity Analysis and Error Propagation in Flux Estimation
The accuracy of flux estimations in MFA is dependent on the quality of the experimental data and the structure of the metabolic model. Therefore, it is essential to perform sensitivity analysis and consider the effects of error propagation.
Sensitivity analysis helps to identify which fluxes have the most significant impact on the isotopic labeling patterns of the measured metabolites. This information is valuable for experimental design, as it allows researchers to focus on measuring the metabolites that will provide the most information about the fluxes of interest. It can also reveal the robustness of the calculated flux distribution to uncertainties in the model parameters. researchgate.net
Error propagation analysis, on the other hand, quantifies how measurement errors in the isotopic labeling data affect the uncertainty of the calculated fluxes. nih.gov All experimental measurements have some degree of error, and it is crucial to understand how these errors propagate through the complex calculations of MFA. nih.gov By considering error propagation, researchers can determine the confidence intervals for their estimated fluxes, providing a measure of the reliability of their results. This can involve statistical methods like Monte Carlo simulations or the use of analytical error propagation formulas.
In Vitro and Ex Vivo Research Applications of L Glutamic Acid 2,3,3,4,4 D5; 15n
Metabolic Investigations in Cell Culture Models
The use of L-Glutamic Acid (2,3,3,4,4-D5; 15N) in cell culture models has been instrumental in unraveling the intricate details of cellular metabolism. sigmaaldrich.com By introducing this labeled compound into the culture medium, scientists can follow the journey of the deuterium (B1214612) and nitrogen labels as they are incorporated into various downstream metabolites. nih.gov This provides a dynamic view of metabolic fluxes and pathway activities under different experimental conditions.
Primary Cell Cultures
In primary cell cultures, which are derived directly from tissues, L-Glutamic Acid (2,3,3,4,4-D5; 15N) is used to study the metabolic pathways that are active in specific cell types under conditions that closely mimic their in vivo environment. For instance, studies in cultured neurons have utilized ¹⁵N-labeled precursors to investigate the synthesis of glutamate (B1630785). nih.gov These studies have shown that glutamate can be synthesized not only from glutamine via the glutaminase (B10826351) reaction but also through transamination reactions where amino acids like leucine (B10760876) and alanine (B10760859) donate their nitrogen. nih.gov The use of ¹⁵N has also helped to delineate the role of reductive amination of 2-oxoglutarate in glutamate formation, particularly at varying ammonia (B1221849) concentrations. nih.gov
| Research Finding | Cell Type | Labeled Precursor(s) | Key Observation |
| Glutamate Synthesis Pathways | Cultured GABA-ergic neurons | [2-¹⁵N]glutamine, [¹⁵N]leucine, [¹⁵N]alanine, ¹⁵NH₄Cl | Glutamate is synthesized from glutamine, leucine, and alanine. Reductive amination is significant at higher ammonia levels. nih.gov |
| Nitrogen Transfer | Cultured GABA-ergic neurons | [2-¹⁵N]glutamine, [¹⁵N]leucine, [¹⁵N]alanine | The transfer of ¹⁵N from glutamate to aspartate is very rapid. nih.gov |
Immortalized Cell Lines
Immortalized cell lines, which can proliferate indefinitely, are valuable models for studying the metabolic reprogramming that occurs in diseases like cancer. L-Glutamic Acid (2,3,3,4,4-D5; 15N) is employed to trace the metabolic fate of glutamate in these rapidly dividing cells. For example, in cancer cell lines, labeled glutamine studies have demonstrated its crucial role in driving the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, such tracing experiments have provided insights into the reverse flux of the TCA cycle, known as reductive carboxylation, where glutamine-derived α-ketoglutarate is converted back to citrate. nih.gov In acute myeloid leukemia cells with FLT3-ITD mutations, isotope tracing with labeled glutamine has revealed that glutamine metabolism is essential for supporting mitochondrial function and managing oxidative stress, especially when the cells are under the stress of tyrosine kinase inhibitors. ashpublications.org
| Research Finding | Cell Line | Labeled Precursor | Key Observation |
| Glutamine Metabolism in Cancer | Various cancer cell lines | ¹³C-Gln | Glutamine is a major driver of the TCA cycle, and its contribution increases under hypoxic conditions. nih.gov |
| Reductive Carboxylation | Breast cancer cells | ¹³C-Gln | Provided new insights into the reverse flux of the TCA cycle. nih.gov |
| Metabolic Dependency in Leukemia | FLT3ITD acute myeloid leukemia cells | U-¹³C₅,¹⁵N₂-glutamine | Glutamine metabolism supports mitochondrial function and redox homeostasis under tyrosine kinase inhibition. ashpublications.org |
| Anti-tumor Activity | L1210 leukemia and B16 melanoma cells | L-glutamic acid gamma-monohydroxamate | Demonstrated complete cytotoxicity in vitro and significant anti-tumoral activity in vivo. nih.gov |
| Glutamate Decarboxylase Expression | Immortalized striatal cell lines | Not applicable (immunoreactivity study) | Several cell lines consistently expressed glutamic acid decarboxylase. nih.gov |
Organoid Systems
Organoid systems, which are three-dimensional cell cultures that mimic the structure and function of an organ, represent a more physiologically relevant model than traditional 2D cell cultures. The application of L-Glutamic Acid (2,3,3,4,4-D5; 15N) in organoid research allows for the investigation of metabolic processes in a context that more closely resembles a whole organ. While specific studies utilizing L-Glutamic Acid (2,3,3,4,4-D5; 15N) in organoids are emerging, the principles of metabolic tracing established in 2D cultures are directly applicable and hold great promise for understanding organ-level metabolism in health and disease.
Metabolite Tracing in Isolated Organ Perfusion Studies
Isolated organ perfusion allows researchers to study the metabolism of an entire organ in a controlled ex vivo setting. researchgate.net L-Glutamic Acid (2,3,3,4,4-D5; 15N) can be introduced into the perfusate to trace the metabolic fate of glutamate within the organ. For example, studies on isolated perfused kidneys from acidotic rats have investigated the metabolism of glutamine and glutamic acid. nih.gov These studies have shown that in acidosis, there is an enhanced rate of gluconeogenesis from glutamine, with the extra glutamine consumed being converted to glucose. nih.gov Such experiments are crucial for understanding how metabolic pathways are regulated at the organ level in response to physiological changes like acidosis.
| Research Finding | Organ | Condition | Key Observation |
| Glutamine Metabolism in Acidosis | Isolated perfused rat kidneys | Acidosis | Enhanced gluconeogenesis from glutamine; the extra glutamine consumed is converted to glucose. nih.gov |
| Glutamate Metabolism in Acidosis | Isolated perfused rat kidneys | Acidosis | Increased gluconeogenesis and decreased glutamine synthesis. nih.gov |
Biochemical Pathway Analysis in Tissue Slice Preparations
Tissue slice preparations offer a model system that preserves the cellular architecture and interactions of a tissue, providing a bridge between in vitro cell culture and in vivo studies. The use of L-Glutamic Acid (2,3,3,4,4-D5; 15N) in tissue slices enables the detailed analysis of biochemical pathways within a more intact biological context. For instance, hippocampal tissue slices have been used to study glutamate receptor-associated enzyme activity, demonstrating an increase in this activity with seizures. nih.gov By incubating tissue slices with the labeled glutamate, researchers can trace its conversion into other metabolites and identify the active metabolic pathways under specific physiological or pathological conditions.
In Vitro Enzyme Activity and Substrate Specificity Studies using Labeled Glutamate
L-Glutamic Acid (2,3,3,4,4-D5; 15N) is an invaluable tool for in vitro studies of enzyme activity and substrate specificity. The isotopic labels allow for the direct and unambiguous measurement of reaction products, providing precise quantification of enzyme kinetics. For example, the activity of glutamine synthetase, a key enzyme in the glutamate-glutamine cycle, can be inferred from isotope chase experiments using ¹⁵N-labeled precursors. nih.gov By measuring the rate of incorporation or release of the ¹⁵N label, researchers can determine the flux through this enzymatic reaction. nih.gov Similarly, the activity of glutamate dehydrogenase, which catalyzes the reversible conversion of glutamate to α-ketoglutarate, can be studied using labeled glutamate to understand its role in both amino acid synthesis and degradation. asm.org
| Enzyme | Method | Labeled Substrate | Key Finding |
| Glutamine Synthetase | Isotope chase experiment | ¹⁵NH₄Cl (precursor to labeled glutamate) | Allows for the inference of the rate of the enzyme-catalyzed reaction. nih.gov |
| Glutamate Dehydrogenase | Biochemical characterization | Not specified, but applicable with labeled glutamate | Characterized the kinetic parameters (Km and Vmax) for both glutamate synthesis and degradation. asm.org |
Future Directions and Emerging Methodologies
Integration of Stable Isotope Tracing with Multi-Omics Data
A significant leap forward in understanding cellular function lies in the integration of stable isotope tracing with various "omics" disciplines, including transcriptomics, proteomics, and lipidomics. This multi-pronged approach allows for a more holistic view of metabolic regulation, connecting changes in gene expression and protein levels to the actual metabolic fluxes within a cell.
By using L-Glutamic Acid (2,3,3,4,4-D5; 15N) as a tracer, researchers can follow the journey of its deuterium (B1214612) and nitrogen isotopes through various metabolic pathways. Concurrently, analyzing the transcriptome can reveal which metabolic enzyme-encoding genes are upregulated or downregulated. Proteomics can then confirm whether these changes in gene expression translate to altered protein levels. Finally, lipidomics can show how these metabolic shifts impact the synthesis and composition of cellular lipids. This integrated approach provides a powerful framework for understanding how cells respond to various stimuli and how metabolic reprogramming occurs in diseases like cancer. nih.govresearchgate.net
Recent developments in omics technologies are paving the way for a deeper understanding of complex biological interactions, such as those between plants and microbes. acs.org The integration of multi-omics and stable isotopes is crucial for dissecting these intricate relationships and harnessing them for applications like sustainable agriculture. acs.org
Development of Advanced Isotopic Labeling Strategies and Combinatorial Tracers
The utility of stable isotope tracing is being further enhanced by the development of more sophisticated labeling strategies. While singly labeled tracers have been invaluable, the use of molecules with multiple isotopic labels, like L-Glutamic Acid (2,3,3,4,4-D5; 15N), offers a higher level of resolution for tracking metabolic pathways.
Combinatorial tracers, where multiple, distinctly labeled substrates are introduced simultaneously, represent a particularly exciting frontier. researchgate.net This approach allows researchers to probe the interplay between different metabolic pathways. For instance, by using ¹³C-labeled glucose alongside ¹⁵N-labeled glutamine, scientists can simultaneously track both carbon and nitrogen flux, providing a more comprehensive picture of cellular metabolism. nih.gov The use of heavy water (D₂O) is another emerging strategy that allows for the labeling and measurement of the synthesis of a wide range of biomolecules, including proteins and triglycerides, from a single tracer. youtube.com
The choice of tracer and the design of the labeling experiment are critical and must be tailored to the specific research question. researchgate.net A variety of labeled molecules are commercially available, including those with uniform labeling (e.g., all carbons replaced with ¹³C) or position-specific labels. youtube.com
Innovations in Analytical Platforms for High-Throughput Isotopic Analysis
The increasing complexity of stable isotope tracing experiments necessitates parallel advancements in analytical technology. High-throughput methods are crucial for analyzing the large number of samples generated in multi-omics studies and for screening the effects of various perturbations on metabolism. technologynetworks.com
Mass spectrometry (MS) is the cornerstone of isotopic analysis, and recent innovations are significantly expanding its capabilities. frontiersin.orgnih.gov High-resolution mass spectrometry (HRMS) allows for the precise measurement of mass-to-charge ratios, enabling the clear distinction between isotopically labeled and unlabeled metabolites. nih.govwiley.com Furthermore, the coupling of liquid chromatography (LC) with isotope ratio mass spectrometry (IRMS) and HRMS provides a powerful platform for simultaneous compound-specific isotope analysis and structural identification. wiley.com
Automation, robotics, and microfluidics are also being integrated into analytical workflows to increase throughput and reduce sample volume requirements. technologynetworks.com These advancements are making it possible to perform large-scale metabolic studies that were previously infeasible.
Expansion of Metabolic Network Modeling Capabilities for Complex Biological Systems
The vast datasets generated from stable isotope tracing and multi-omics experiments require sophisticated computational tools for interpretation. Metabolic network modeling has emerged as a powerful approach to simulate and predict metabolic fluxes on a genome-wide scale. youtube.comyoutube.com
By integrating experimental data from tracers like L-Glutamic Acid (2,3,3,4,4-D5; 15N) into these models, researchers can gain a quantitative understanding of how metabolic pathways are rewired in different conditions. nih.gov These models can simulate the behavior of complex biological systems, from single cells to entire microbial communities. youtube.comyoutube.com
A key method in this field is flux balance analysis (FBA), which uses genomic information to predict the most likely distribution of metabolic fluxes within a system, assuming a steady state. youtube.com This computational approach allows for the investigation of nutrient uptake, byproduct secretion, and the metabolic interdependencies between different cell types or organisms. youtube.com The continued development of these modeling capabilities will be essential for translating high-dimensional data into mechanistic insights. nih.gov
Potential for L-Glutamic Acid (2,3,3,4,4-D5; 15N) in Systems Biology Research and Mechanistic Discovery
The unique combination of deuterium and nitrogen isotopes in L-Glutamic Acid (2,3,3,4,4-D5; 15N) makes it a particularly valuable tool for systems biology research. This field aims to understand the emergent properties of biological systems by studying the interactions between their various components.
By tracing the fate of both the carbon-deuterium and nitrogen backbones of glutamic acid, researchers can simultaneously probe multiple aspects of cellular metabolism. This includes amino acid metabolism, the tricarboxylic acid (TCA) cycle, and nitrogen-containing biosynthetic pathways. This multi-faceted information is crucial for building and validating comprehensive models of cellular function.
Q & A
Basic Research Questions
Q. How is L-glutamic acid (2,3,3,4,4-D5; 15N) synthesized, and what are the critical considerations for isotopic purity in metabolic studies?
- Methodological Answer : The synthesis involves deuterium (D5) and nitrogen-15 (15N) isotopic labeling. Deuterium is typically incorporated via acid-catalyzed hydrogen-deuterium exchange or enzymatic reactions using deuterated precursors. 15N is introduced through microbial fermentation in 15N-enriched media or chemical synthesis with 15N-labeled ammonia. Critical considerations include:
- Isotopic Purity : Verify via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to ensure >98% isotopic enrichment. Contamination from unlabeled analogs can skew metabolic flux data .
- Stability : Deuterium may undergo back-exchange in aqueous solutions; use buffered deuterated solvents (e.g., D2O) to minimize loss .
Q. What are the solubility properties of L-glutamic acid (2,3,3,4,4-D5; 15N), and how do they impact experimental design?
- Methodological Answer : The deuterated/15N-labeled variant retains similar solubility to unlabeled L-glutamic acid:
- Water : ~20.54 g/L at 25°C, increasing to ~284.9 g/L at 100°C.
- Organic Solvents : Limited solubility in ethanol or ether (<1 g/L).
- Experimental Impact : For cell culture, dissolve in pre-warmed isotonic buffers (pH 7.4) to avoid precipitation. In NMR studies, use D2O for dissolution to align with deuterium lock requirements .
Q. How is this compound used to trace nitrogen metabolism in bacterial models?
- Methodological Answer : 15N labeling enables tracking of nitrogen assimilation pathways. Example protocol:
Culture Preparation : Grow E. coli in minimal media with 15N-labeled L-glutamic acid as the sole nitrogen source.
Harvesting : Extract metabolites at log phase and quench with cold methanol.
Analysis : Use LC-MS/MS to quantify 15N incorporation into downstream metabolites (e.g., urea cycle intermediates) .
Advanced Research Questions
Q. How can isotopic interference (D5 vs. 15N) be resolved in dual-tracer metabolic flux analysis (MFA)?
- Methodological Answer : Overlapping signals from deuterium and 15N in MS require advanced separation techniques:
- High-Resolution MS : Use Orbitrap or Q-TOF systems to distinguish mass shifts (e.g., +5 Da for D5, +1 Da for 15N).
- Isotopic Correction Algorithms : Apply software like IsoCor2 to deconvolute overlapping isotopic patterns .
Q. What are the limitations of using L-glutamic acid (2,3,3,4,4-D5; 15N) in in vivo NMR spectroscopy?
- Methodological Answer : Key limitations include:
- Signal Attenuation : Deuteration reduces proton signals, requiring longer acquisition times.
- 15N Sensitivity : Low natural abundance necessitates hyperpolarization or cryoprobes for detection.
- Solution : Combine with 13C labeling for heteronuclear correlation experiments (e.g., 1H-13C HSQC) to enhance resolution .
Q. How do discrepancies arise in quantifying glutamate dehydrogenase (GDH) activity using isotopically labeled substrates, and how can they be mitigated?
- Methodological Answer : Discrepancies stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
